molecular formula C19H14O3 B7778946 2,6-Diphenoxybenzaldehyde

2,6-Diphenoxybenzaldehyde

Cat. No.: B7778946
M. Wt: 290.3 g/mol
InChI Key: AIOADXYIKYUVRL-UHFFFAOYSA-N
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Description

2,6-Diphenoxybenzaldehyde is an organic compound with the molecular formula C19H14O3. It is a derivative of benzaldehyde, where two phenoxy groups are substituted at the 2 and 6 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diphenoxybenzaldehyde can be synthesized through the lithiation of 1,3-diphenoxybenzene followed by formylation with dimethylformamide (DMF). The lithiation process involves the use of n-butyllithium (n-BuLi) as a reagent, which selectively lithiates the 2 and 6 positions of the benzene ring. The subsequent formylation with DMF introduces the aldehyde group at the lithiated positions, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving lithiation and formylation is scalable and can potentially be adapted for industrial applications. The use of organolithium reagents and DMF in a controlled environment ensures high regioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Scientific Research Applications

2,6-Diphenoxybenzaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2,6-diphenoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy groups can also interact with hydrophobic pockets in proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenoxybenzaldehyde is unique due to the presence of two phenoxy groups, which provide distinct electronic and steric properties compared to other similar compounds. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2,6-diphenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOADXYIKYUVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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